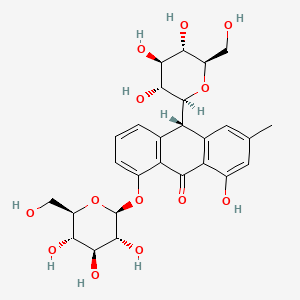

Cascaroside C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cascaroside C is a phenolic glycoside belonging to the class of organic compounds known as anthracenes. It is a natural product found in the bark of the cascara sagrada plant (Rhamnus purshiana). This compound is known for its laxative properties and is used in traditional medicine for treating constipation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cascaroside C involves the glycosylation of anthraquinone derivatives. The reaction typically requires the use of glycosyl donors and acceptors under acidic or basic conditions. The glycosylation reaction can be catalyzed by Lewis acids or enzymes to achieve the desired product .

Industrial Production Methods

Industrial production of this compound is primarily achieved through the extraction of cascara sagrada bark. The bark is harvested, dried, and then subjected to solvent extraction to isolate the active glycosides, including this compound. The extract is then purified using chromatographic techniques to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

Cascaroside C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction of this compound can yield anthrone derivatives.

Hydrolysis: Acidic or enzymatic hydrolysis can break the glycosidic bond, releasing the aglycone and sugar moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Hydrolysis: Hydrochloric acid or specific glycosidases can be employed for hydrolysis reactions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Anthrone derivatives.

Hydrolysis: Aglycone (anthraquinone) and glucose.

Aplicaciones Científicas De Investigación

Cascaroside C has several scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its role in plant metabolism and its effects on microbial growth.

Medicine: Studied for its laxative properties and potential therapeutic applications in treating constipation and other gastrointestinal disorders.

Industry: Used in the formulation of herbal laxatives and dietary supplements

Mecanismo De Acción

Cascaroside C exerts its laxative effects by stimulating the peristaltic movements of the intestines. It acts on the smooth muscles of the gastrointestinal tract, increasing the motility and promoting bowel movements. The compound is hydrolyzed in the intestines to release the active aglycone, which then interacts with the intestinal mucosa to exert its effects .

Comparación Con Compuestos Similares

Similar Compounds

- Cascaroside A

- Cascaroside B

- Cascaroside D

- Sennoside A

- Sennoside B

Uniqueness

Cascaroside C is unique due to its specific glycosylation pattern and its distinct pharmacological properties. While other cascarosides and sennosides also possess laxative effects, this compound has a different potency and duration of action, making it a valuable compound in herbal medicine .

Propiedades

Número CAS |

53823-09-9 |

|---|---|

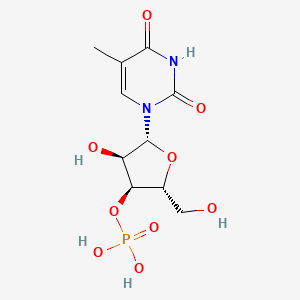

Fórmula molecular |

C27H32O13 |

Peso molecular |

564.5 g/mol |

Nombre IUPAC |

(10S)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one |

InChI |

InChI=1S/C27H32O13/c1-9-5-11-16(26-24(36)22(34)19(31)14(7-28)38-26)10-3-2-4-13(18(10)21(33)17(11)12(30)6-9)39-27-25(37)23(35)20(32)15(8-29)40-27/h2-6,14-16,19-20,22-32,34-37H,7-8H2,1H3/t14-,15-,16+,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 |

Clave InChI |

GQPFUOPPYJYZHE-ZHVWOXMGSA-N |

SMILES isomérico |

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=CC=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

SMILES canónico |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=CC=C3OC5C(C(C(C(O5)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.